1,1'-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

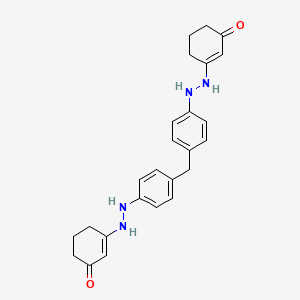

1,1’-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine is a complex organic compound with the molecular formula C25H28N4O2 and a molecular weight of 416.52 g/mol . This compound is characterized by its unique structure, which includes multiple aromatic rings and hydrazine groups, making it a subject of interest in various fields of scientific research .

Métodos De Preparación

The synthesis of 1,1’-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine typically involves the reaction of methylenedi-4,1-phenylene with 3-cyclohexenone under specific conditions. The reaction is usually carried out in the presence of a hydrazine derivative, which facilitates the formation of the hydrazine linkage . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts .

Análisis De Reacciones Químicas

1,1’-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1,1’-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1,1’-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . Additionally, the aromatic rings may facilitate interactions with enzymes and receptors, modulating their activity .

Comparación Con Compuestos Similares

1,1’-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine can be compared with similar compounds such as:

1,1’-(Methylenedi-4,1-phenylene)bismaleimide: This compound is used as a cross-linking agent in the synthesis of thermosetting polymers.

4,4’-Methylenebis(1,1-dimethyl-3-phenylurea): Known for its applications in the production of flame retardant resins.

The uniqueness of 1,1’-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

1,1'-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine, a compound with the molecular formula C25H28N4O2 and a molecular weight of 416.52 g/mol, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, including its effects on cell viability, apoptosis induction, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by two cyclohexenone moieties linked by a methylene bridge, which is hypothesized to contribute to its biological activity. The structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines.

- Antimicrobial Properties : Preliminary investigations suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis through the activation of caspase pathways. In vitro studies demonstrate that treatment with this compound results in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Studies

A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound led to:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction : Flow cytometry analysis indicated significant increases in early and late apoptotic cells after treatment.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 15 | 70 |

| MCF-7 | 20 | 65 |

Antimicrobial Properties

Initial antimicrobial assays indicated that this compound exhibits activity against gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | >100 |

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been evaluated through various assays measuring cytokine release. In vitro studies demonstrated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when cells were treated with the compound.

Propiedades

IUPAC Name |

3-[2-[4-[[4-[2-(3-oxocyclohexen-1-yl)hydrazinyl]phenyl]methyl]phenyl]hydrazinyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c30-24-5-1-3-22(16-24)28-26-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)27-29-23-4-2-6-25(31)17-23/h7-14,16-17,26-29H,1-6,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZJWWYNTSUTPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NNC2=CC=C(C=C2)CC3=CC=C(C=C3)NNC4=CC(=O)CCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724590 |

Source

|

| Record name | 3,3'-{Methylenebis[(4,1-phenylene)hydrazine-2,1-diyl]}di(cyclohex-2-en-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216547-21-5 |

Source

|

| Record name | 3,3'-{Methylenebis[(4,1-phenylene)hydrazine-2,1-diyl]}di(cyclohex-2-en-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.